(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid
CAS No.: 298716-03-7
Cat. No.: VC8465008
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298716-03-7 |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
| Standard InChI Key | WOUNTSATDZJBLP-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
Introduction
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid is a complex organic compound used extensively in organic synthesis, particularly in the development of pharmaceuticals. Its chemical structure includes a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group, which is crucial for protecting amino functionalities during synthesis reactions.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. It is particularly useful for protecting amino groups during synthesis, allowing chemists to control the reactivity of these groups until they are needed in subsequent steps.
Key Applications
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Pharmaceutical Synthesis: It is used in the synthesis of complex pharmaceutical molecules, where protecting groups are essential to ensure the correct formation of chemical bonds.
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Peptide Synthesis: Although not directly mentioned, compounds with similar structures are used in peptide synthesis, highlighting the potential for related applications.
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Material Science: While not specifically noted for this compound, similar structures are used in material science for developing specialized polymers.
Research Findings
Research on (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid focuses on its utility as a protecting group in organic synthesis. The Boc group is easily removable under acidic conditions, making it a versatile tool in synthesis pathways.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, starting from simpler cyclopentene derivatives. The introduction of the Boc protecting group is crucial for controlling the reactivity of the amino group.
Safety and Handling
Handling of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid requires standard laboratory precautions, including the use of gloves, goggles, and working in a well-ventilated area. It is essential to follow safety protocols when handling organic compounds to minimize exposure risks.
Availability and Purity
This compound is available from various chemical suppliers with high purity levels, typically around 97% (Thermo Scientific) . The purity is crucial for ensuring consistent results in synthesis reactions.
Specifications Table
| Specification | Value |
|---|---|
| CAS Number | 298716-03-7 |
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| Purity | 97% |
| IUPAC Name | (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
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